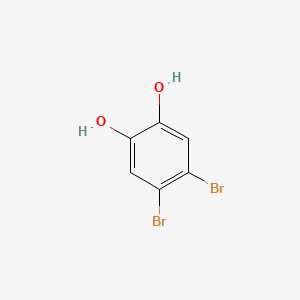

4,5-Dibromobenzene-1,2-diol

Descripción

Contextual Significance of Dihydroxybenzene Derivatives in Modern Organic and Materials Science

Dihydroxybenzenes, also known as benzenediols, are a class of organic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups. wikipedia.orggetidiom.com These aromatic compounds are a type of phenol (B47542) and exist in three structural isomers: 1,2-dihydroxybenzene (catechol), 1,3-dihydroxybenzene (resorcinol), and 1,4-dihydroxybenzene (hydroquinone). wikipedia.org At room temperature, these compounds are typically colorless to white granular solids, which may darken upon exposure to oxygen. wikipedia.org

The reactivity of the hydroxyl groups, which are weakly acidic, makes benzenediols versatile building blocks in organic synthesis. wikipedia.org They serve as precursors in the production of a wide array of more complex molecules, including pharmaceuticals, pesticides, perfumes, and dyes. getidiom.comwikipedia.org For instance, catechol is a key precursor for flavors and fragrances like vanillin (B372448) and ethylvanillin. wikipedia.org

In materials science, dihydroxybenzene derivatives are integral to the development of advanced materials. Their ability to undergo oxidation to form quinones is a key reaction. This redox activity is exploited in applications such as electrochemical systems. For example, derivatives of hydroquinone (B1673460) have been investigated as redox-active additives in electrolytes for supercapacitors to enhance their energy storage capabilities. researchgate.net The functionalization of the benzene ring allows for the fine-tuning of chemical and physical properties, leading to materials with specific functions, such as polymers and sensors for environmental monitoring.

Specific Research Focus on 4,5-Dibromobenzene-1,2-diol within Contemporary Scientific Inquiry

Within the large family of benzenediols, this compound, a derivative of catechol, has emerged as a compound of significant interest in specialized research. Its structure, featuring two bromine atoms on the benzene ring adjacent to the hydroxyl groups, imparts specific reactivity and properties that are actively being explored.

A notable area of research involves its use as a ligand in coordination chemistry. A 2023 X-ray diffraction study detailed the transesterification product of N-methyl-N-(trimethoxysilylmethyl)acetamide with this compound. mdpi.com In this research, the compound acts as a bidentate ligand, coordinating with a silicon(IV) center to form an anionic complex. mdpi.com The study highlighted the crucial role of the this compound component in the formation of complex supramolecular structures through hydrogen bonding and stacking interactions. mdpi.com Such research is valuable for developing new materials, potentially for applications like chemical sensors, where changes in the supramolecular assembly can lead to detectable shifts in properties like UV absorption. mdpi.com

Beyond its role in supramolecular chemistry, this compound is utilized as a specialized chemical reagent. It is employed in the fields of hematology and histology as a staining agent, where its reactivity helps in enhancing the visualization of tissues for diagnostic purposes. sigmaaldrich.comchemimpex.com Its utility as an intermediate in organic synthesis is also recognized, providing a pathway to more complex brominated aromatic compounds. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Br₂O₂ |

| Molecular Weight | 267.90 g/mol |

| Appearance | Powder, crystals, or chunks |

| Melting Point | 111-116 °C |

| Boiling Point | 328.47 °C at 760 mmHg |

| Density | 2.26 g/cm³ |

| CAS Number | 2563-26-0 |

Sources: sigmaaldrich.comchemical-suppliers.eunih.govscbt.com

Compound Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 4,5-Dibromocatechol, 4,5-Dibromo-1,2-benzenediol |

| InChI | InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H |

| InChIKey | IOZHUUKIHMKXRG-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Br)Br)O)O |

Sources: sigmaaldrich.comchemical-suppliers.eunih.govpharmaffiliates.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dibromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZHUUKIHMKXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278972 | |

| Record name | 4,5-Dibromobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2563-26-0 | |

| Record name | 2563-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4,5 Dibromobenzene 1,2 Diol

Established Synthetic Routes and Mechanistic Investigations

The direct bromination of catechol (1,2-dihydroxybenzene) stands as the most conventional route to 4,5-Dibromobenzene-1,2-diol. The hydroxyl groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack.

Bromination Protocols of Catechol Precursors

A foundational method for the synthesis of this compound involves the treatment of catechol with two molar equivalents of bromine in acetic acid. This classic protocol has been shown to yield the desired 4,5-dibrominated product acs.org. The identity of the product as 4,5-dibromocatechol has been confirmed through the methylation of the reaction product to yield 4,5-dibromoveratrole acs.org.

Another established method involves the use of the isopropylidene ether of catechol as a starting material. This protected catechol can be brominated, and subsequent removal of the protecting group yields 4,5-dibromocatechol acs.org. This approach can offer advantages in terms of solubility and control over the reaction.

The following table summarizes key established bromination protocols for catechol:

| Brominating Agent | Solvent | Key Observations | Reference |

| Bromine (2 eq.) | Acetic Acid | Yields 4,5-dibromocatechol. | acs.org |

| N-Bromosuccinimide (NBS) / Fluoroboric Acid | Acetonitrile (B52724) | Used for regioselective monobromination to 4-bromocatechol. | |

| Bromine | Acetic Acid | Starting from isopropylidene ether of catechol. | acs.org |

Electrophilic Aromatic Substitution Approaches in Bromination

The formation of this compound via the bromination of catechol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through the attack of the electron-rich aromatic ring of catechol on an electrophilic bromine species.

The two hydroxyl groups on the catechol ring are strong activating groups due to the lone pairs of electrons on the oxygen atoms, which can be donated to the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. These hydroxyl groups are ortho- and para- directing.

In the case of catechol, the positions ortho and para to each hydroxyl group are positions 3, 4, 5, and 6. The initial bromination is likely to occur at the 4-position, which is para to one hydroxyl group and meta to the other. The introduction of the first bromine atom slightly deactivates the ring, but the powerful activating effect of the two hydroxyl groups ensures that a second bromination can occur. The second bromine atom then adds to the 5-position, which is ortho to the second hydroxyl group and meta to the first. This leads to the thermodynamically stable 4,5-dibromo isomer.

Novel Synthetic Methodologies and Catalyst Development

Recent research has focused on developing more selective, efficient, and environmentally friendly methods for the synthesis of halogenated phenols, including derivatives of catechol.

Regioselective Bromination Techniques

Achieving high regioselectivity in the bromination of highly activated aromatic rings like catechol can be challenging, often leading to mixtures of isomers and over-bromination. While the synthesis of 4,5-dibromocatechol is established, novel methods often focus on milder reagents and conditions to improve control and yield.

One approach to control regioselectivity is through the use of protecting groups. By selectively protecting one or both of the hydroxyl groups, their directing influence can be modulated, potentially guiding the electrophilic attack to the desired positions. For instance, converting catechol to its bis(acetate) or methoxymethyl (OMOM) ether derivative can alter the reactivity and steric environment of the aromatic ring, which could be exploited for selective bromination scispace.com. After bromination, the protecting groups can be removed to yield the desired dibromocatechol.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. In the context of bromination, this often involves replacing hazardous reagents like elemental bromine and chlorinated solvents with safer alternatives.

Green bromination methods that could be applicable to the synthesis of this compound include the use of a bromide/bromate reagent. This system generates the active brominating species in situ, avoiding the handling of volatile and corrosive liquid bromine scbt.com. The reaction can often be carried out in aqueous media, further enhancing its green credentials.

Another green approach involves the use of hydrogen peroxide as an oxidant in the presence of a bromide source. This method generates water as the primary byproduct, making it an environmentally attractive option. The application of such methods to catechol would need to be optimized to ensure the desired regioselectivity for the 4,5-dibromo product.

Scale-Up Considerations and Industrial Synthesis Pathways

Information on the specific industrial-scale synthesis of this compound is not widely available in the public domain. However, general principles of process chemistry can be applied to surmise the challenges and potential pathways for its large-scale production.

For any industrial synthesis, factors such as cost of raw materials, reaction efficiency, safety, and environmental impact are paramount. The traditional method using bromine in acetic acid, while straightforward, presents challenges in terms of handling large quantities of corrosive bromine and managing the acetic acid solvent.

A potential industrial route could involve a continuous flow process. Continuous flow reactors offer advantages in terms of safety, as smaller quantities of hazardous materials are reacting at any given time. They also allow for better control over reaction parameters such as temperature and mixing, which can lead to improved yields and selectivity. The in situ generation of the brominating agent, for example from a bromide salt and an oxidant, would be particularly well-suited to a flow chemistry setup, minimizing the risks associated with storing and handling elemental bromine.

Furthermore, the development of robust and recyclable catalysts for the regioselective bromination of catechol would be a significant advancement for industrial production. A solid-supported catalyst could be used in a packed-bed reactor, simplifying product purification and reducing waste. While specific catalysts for the synthesis of 4,5-dibromocatechol are not prominently reported, the principles of catalyst design for selective halogenation of phenols would be applicable.

Chemical Reactivity and Advanced Derivatization Studies of 4,5 Dibromobenzene 1,2 Diol

Reactions Involving Hydroxyl Functionalities

The catechol moiety of 4,5-Dibromobenzene-1,2-diol is the primary site for reactions such as esterification, etherification, and oxidation. These transformations are fundamental for protecting the hydroxyl groups or for converting them into other functional groups to facilitate subsequent synthetic steps.

Esterification and Etherification Reactions for Structural Modification

The hydroxyl groups of this compound can be readily converted into esters and ethers, a common strategy for structural modification or for use as protecting groups.

Esterification: The reaction of diols with reagents like methylboronic acid can lead to the formation of cyclic boronic esters. This type of esterification is often selective for cis-diols, a stereochemical arrangement present in the catechol ring, suggesting a facile reaction. nih.gov The formation of such esters can serve as a protective measure for the diol functionality during subsequent reactions targeting the bromine atoms.

Etherification: The conversion of the hydroxyl groups to ethers is a key structural modification. For instance, in a reaction analogous to that of 4-bromocatechol, this compound can be O-alkylated using alkyl halides in the presence of a base. thieme-connect.de A typical procedure involves reacting the diol with an excess of an alkyl bromide, such as 1-bromododecane, and a base like potassium carbonate in a suitable solvent like ethanol (B145695) under reflux conditions. thieme-connect.de This Williamson ether synthesis proceeds via the deprotonation of the hydroxyl groups to form more nucleophilic phenoxide ions, which then displace the bromide from the alkyl halide.

| Reactant | Reagent | Base | Solvent | Condition | Product |

| This compound | Alkyl Halide (e.g., R-Br) | K₂CO₃, NaH, etc. | Ethanol, DMF, etc. | Reflux | 4,5-Dibromo-1,2-dialkoxybenzene |

| This compound | Acyl Chloride (e.g., R-COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | Room Temp | 4,5-Dibromo-1,2-phenylene diester |

Oxidation Pathways and Mechanisms Leading to Quinoid Structures

The oxidation of the catechol unit in this compound provides a direct route to highly reactive 4,5-dibromo-1,2-benzoquinone structures. Quinones are valuable intermediates in synthesis due to their nature as conjugated diketones. youtube.com

A regioselective method for the oxidation of phenols to o-quinones involves the use of o-Iodoxybenzoic acid (IBX). researchgate.net This process is particularly effective for electron-rich phenols. The reaction with this compound would proceed through the oxidation of the catechol intermediate to the corresponding o-quinone. The mechanism is believed to involve the combination of the phenol (B47542) with IBX to form a hypervalent iodine intermediate which facilitates the oxidation. researchgate.net The resulting 4,5-dibromo-1,2-benzoquinone is a potent dienophile and electrophile, making it a key precursor for cycloaddition and condensation reactions. researchgate.net

The reduction of the resulting quinone back to the diol is also a characteristic reaction, often achievable with various reducing agents, and is a reversible process that is sensitive to pH. youtube.com

Transformations Involving Bromine Substituents

The two bromine atoms on the aromatic ring are sites for transformations that build molecular complexity, primarily through substitution and coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to modern organic synthesis. wikipedia.orgresearchgate.net this compound is an excellent substrate for these reactions, offering two reactive sites for sequential or double coupling.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate. nih.govresearchgate.net This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govmanac-inc.co.jp this compound can be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 4- and 5-positions.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. ias.ac.in It is a highly efficient method for the synthesis of substituted alkynes. The reaction mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper acetylide intermediate. This reaction allows for the introduction of alkynyl substituents onto the benzene (B151609) ring of this compound, creating precursors for more complex conjugated systems.

| Reaction Type | Coupling Partner | Catalyst/Pre-catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, X-Phos | Et₃N, Piperidine | THF, DMF |

Cyclization and Condensation Reactions for Heterocyclic Scaffolds

The arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic structures through cyclization and condensation reactions.

Synthesis of Dioxin Derivatives: The catechol unit can react with appropriately substituted reagents to form six-membered heterocyclic rings. For instance, condensation with activated 1,2-dihalobenzenes in the presence of a base can yield substituted dibenzo[b,e] nih.govwikipedia.orgdioxins. youtube.com The reaction typically involves the formation of a catechol dianion, which then acts as a dinucleophile.

Synthesis of Phenazine (B1670421) Scaffolds: A two-step process can convert this compound into a phenazine derivative. First, oxidation of the diol yields 4,5-dibromo-1,2-benzoquinone, as described in section 3.1.2. This o-quinone can then undergo a condensation reaction with a 1,2-diaminobenzene. thieme-connect.de This reaction is a standard method for phenazine synthesis, where the diamine adds to the quinone, followed by cyclization and dehydration to form the aromatic phenazine core.

Synthesis of Dioxaphospholane Derivatives: The vicinal diol can react with phosphorus halides, such as phosphorus trichloride (B1173362) or phosphorus pentachloride, to form five-membered 1,3,2-dioxaphospholane rings. These reactions involve nucleophilic attack of the hydroxyl groups on the phosphorus reagent, leading to the formation of a cyclic phosphite (B83602) or phosphate (B84403) ester, depending on the oxidation state of the phosphorus.

| Heterocyclic Target | Reaction Type | Co-reactant | Key Conditions |

| Dibenzo[b,e] nih.govwikipedia.orgdioxin | Nucleophilic aromatic substitution | 1,2-Dihalobenzene | Strong base (e.g., K metal in HMPA) |

| Phenazine | Condensation | 1,2-Diaminobenzene | Two steps: 1. Oxidation of diol to quinone; 2. Acid or base catalysis |

| 1,3,2-Dioxaphospholane | Esterification | PCl₃, PCl₅, etc. | Anhydrous conditions, often with a base to scavenge HCl |

Formation of Polymeric and Oligomeric Architectures

While the direct, high-molecular-weight polymerization of this compound is not extensively documented in publicly available research, its bifunctional nature, possessing two hydroxyl groups, makes it a viable candidate for the synthesis of oligomeric and certain polymeric structures through various condensation reactions. The reactivity of the hydroxyl groups allows for the formation of ether or ester linkages, leading to the construction of larger molecular architectures.

One of the primary methods for forming such architectures from catechol derivatives is through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups to form a more nucleophilic phenoxide, which then reacts with an alkyl dihalide to form ether linkages. By employing this compound as the diol monomer and a suitable dihalide as a linker, it is possible to generate oligo-ethers. The degree of polymerization and the cyclic or linear nature of the resulting products are highly dependent on the reaction conditions, such as the concentration of the reactants and the nature of the linking agent.

Under high dilution conditions, the intramolecular reaction is favored, which can lead to the formation of cyclic oligomers, such as crown ethers incorporating the this compound moiety. Conversely, at higher concentrations, intermolecular reactions become more prevalent, favoring the formation of linear oligomeric chains.

The following table outlines a proposed experimental setup for the synthesis of an oligo-ether from this compound and a generic alkyl dihalide. The data presented is based on established principles of Williamson ether synthesis and is intended to be illustrative of a potential synthetic route.

| Parameter | Value |

|---|---|

| Reactant 1 | This compound |

| Reactant 2 | 1,n-Dihaloalkane (e.g., 1,4-Dichlorobutane) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-100 °C |

| Reaction Time | 24-48 hours |

| Conditions | Inert atmosphere (Nitrogen or Argon) |

| Expected Product | Linear and/or cyclic oligo-ethers |

Furthermore, the bromine substituents on the aromatic ring of this compound offer additional sites for potential post-polymerization modification or for use in cross-coupling reactions to create more complex, multi-dimensional polymeric networks. However, detailed studies focusing on leveraging this specific monomer for the creation of well-defined polymeric or oligomeric architectures are not widely reported. Future research in this area could explore the synthesis of novel materials with tailored electronic and physical properties derived from the unique combination of the catechol and dibrominated aromatic functionalities.

Coordination Chemistry and Supramolecular Assemblies Involving 4,5 Dibromobenzene 1,2 Diol Derivatives

Ligand Properties in Metal Complexation

4,5-Dibromobenzene-1,2-diol, a derivative of catechol, exhibits notable potential as a ligand in the formation of metal complexes. The two adjacent hydroxyl groups provide a bidentate chelation site for a wide range of metal ions. The electron-withdrawing nature of the bromine atoms influences the acidity of the hydroxyl protons, thereby affecting the stability and electronic properties of the resulting metal complexes.

The coordination of this compound to a metal center typically involves the deprotonation of the hydroxyl groups, leading to the formation of a five-membered chelate ring. This arrangement is a common feature in the coordination chemistry of catecholate ligands. The electronic properties of the metal complexes can be fine-tuned by the nature of the metal ion and the presence of the bromo substituents on the catechol ring. These substituents can also engage in secondary interactions, further stabilizing the complex structure. Research on related halogenated catechol ligands has demonstrated their ability to form stable complexes with various transition metals, suggesting a similar capacity for this compound.

| Property | Description |

|---|---|

| Coordination Mode | Bidentate, forming a five-membered chelate ring with metal ions. |

| Donating Atoms | Two oxygen atoms from the hydroxyl groups. |

| Effect of Bromo Substituents | Electron-withdrawing nature influences the acidity of the hydroxyl groups and the electronic properties of the metal complex. |

| Potential for Secondary Interactions | Bromine atoms can participate in halogen bonding, contributing to the stability of the overall structure. |

Supramolecular Organization through Intermolecular Interactions

The structure and properties of this compound make it an excellent candidate for the construction of supramolecular assemblies. These organized structures are held together by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.

Hydrogen bonding plays a crucial role in directing the self-assembly of this compound molecules. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks in the solid state. In crystal structures of related halogenated phenols, intricate hydrogen-bonding patterns are frequently observed, often leading to the formation of chains, sheets, or more complex three-dimensional architectures. The presence of bromine atoms can influence the strength and directionality of these hydrogen bonds through electronic effects.

The aromatic nature of the benzene (B151609) ring in this compound facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, contribute significantly to the stability of supramolecular assemblies. The presence of bromine atoms can modulate these interactions; halogen-π interactions are also a possibility, further directing the packing of the molecules. In substituted benzene derivatives, both face-to-face and edge-to-face stacking arrangements are common, and similar motifs are expected in the self-assemblies of this compound.

Formation and Characterization of Silicon(IV) Catecholate Complexes

While specific studies on silicon(IV) complexes of this compound are not extensively documented, the formation of such complexes is highly probable based on the well-established chemistry of silicon with other catecholate ligands. The reaction of a silicon(IV) precursor, such as a silicon tetrahalide or tetraalkoxide, with two equivalents of a catechol derivative typically yields a dianionic bis(catecholato)silicate complex.

In such a complex with this compound, the silicon atom would be coordinated to four oxygen atoms from the two catecholate ligands, resulting in a tetrahedral or, more commonly, a five- or six-coordinate geometry through the coordination of additional ligands. The electronic properties of the resulting silicon complex would be influenced by the electron-withdrawing bromo groups on the catecholate ligands. Characterization of these complexes would typically involve techniques such as NMR spectroscopy (specifically 29Si NMR) and X-ray crystallography to elucidate their structure and bonding.

| Characteristic | Predicted Feature |

|---|---|

| Stoichiometry | Likely a 1:2 ratio of Silicon to this compound. |

| Coordination Geometry | Potentially tetrahedral, trigonal bipyramidal, or octahedral depending on the presence of other ligands. |

| Charge | Typically dianionic, requiring counter-ions for charge balance. |

| Influence of Bromo Groups | Increased Lewis acidity of the silicon center compared to complexes with unsubstituted catechol. |

| Characterization Techniques | 1H, 13C, and 29Si NMR spectroscopy; X-ray crystallography; Mass spectrometry. |

Investigations of Host-Guest Chemistry and Molecular Recognition

The structural features of this compound and its assemblies suggest potential applications in host-guest chemistry. The cavities and channels formed within the supramolecular structures could potentially encapsulate small guest molecules. The recognition of specific guests would be governed by a combination of factors including size, shape, and chemical complementarity.

The hydroxyl groups can provide sites for hydrogen bonding with guest molecules, while the aromatic rings can engage in π-π stacking interactions. Furthermore, the bromine atoms could participate in halogen bonding with suitable guest molecules. This multi-point interaction capability could lead to selective binding and molecular recognition. While dedicated host-guest studies on this compound are limited, the principles of molecular recognition observed in other halogenated aromatic compounds provide a strong basis for its potential in this area. The ability of related dihydroxybenzene compounds to bind neutral aromatic guests through a combination of hydrogen bonding and π-π stacking has been demonstrated, suggesting a similar capacity for their brominated analogues.

Computational Chemistry and Theoretical Investigations of 4,5 Dibromobenzene 1,2 Diol Systems

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This analysis provides a quantitative understanding of a reaction's feasibility and kinetics.

A pertinent example can be seen in the computational study of the reaction mechanism for the formation of 4,5-Diaminophthalonitrile from the closely related compound, 4,5-dibromo-1,2-diaminobenzene, using Density Functional Theory (DFT). researchgate.net In such a study, the reaction pathway is meticulously mapped out, revealing the energetics of each step. The investigation identifies key transition states and calculates their associated activation energies, which are the energy barriers that must be overcome for the reaction to proceed. researchgate.net

Key thermodynamic and kinetic parameters are determined, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net Negative values for ΔG indicate a spontaneous reaction step, while the activation energy (Ea) quantifies the kinetic barrier. researchgate.net These calculations confirm the presence of energy barriers and provide critical insights into the reaction's energetics. researchgate.net This type of detailed analysis is directly applicable to reactions involving 4,5-Dibromobenzene-1,2-diol, allowing for the prediction of reaction outcomes and the optimization of synthetic procedures.

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Activation Energy (Ea) | 189.0 kJ mol⁻¹ | 210.6 kJ mol⁻¹ |

| ΔG | -606.8 kJ mol⁻¹ | -600.1 kJ mol⁻¹ |

| ΔH | -610.7 kJ mol⁻¹ | -603.6 kJ mol⁻¹ |

| ΔS | -0.0132 kJ mol⁻¹ K⁻¹ | -0.0117 kJ mol⁻¹ K⁻¹ |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These methods are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The process involves generating a 3D model of the ligand (this compound) and the target protein. A docking algorithm then systematically explores possible binding orientations of the ligand within the protein's active site, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower (more negative) values typically indicating a more favorable interaction.

For instance, this compound could be hypothetically docked against a target like Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a target for type 2 diabetes treatment. nih.gov The results would reveal the predicted binding energy and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. Analysis of these interactions can identify the key amino acid residues involved in binding. nih.gov Such studies provide crucial insights that can guide the design of more potent and selective inhibitors. mdpi.com

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | DPP-4 (Hypothetical) | -7.9 | Tyr547, Ser630 | Hydrogen Bond |

| This compound | DPP-4 (Hypothetical) | -7.9 | Val711, Tyr662 | van der Waals |

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations resulting from the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. A potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org

For this compound, the primary degrees of freedom for conformational change are the rotations of the two hydroxyl (-OH) groups. A relaxed PES scan can be performed computationally, where the dihedral angles of the H-O-C-C bonds are systematically varied, and the energy is calculated at each step while allowing the rest of the molecule to relax. q-chem.com This process maps out the potential energy landscape, revealing energy minima that correspond to stable conformers and saddle points that represent the transition states between them. libretexts.org

This analysis, similar to studies on other halogenated cyclic compounds, can determine the relative energies of different conformers. nih.gov For this compound, this would involve assessing the stability of conformations where the hydroxyl hydrogens are oriented in different positions relative to each other and the bromine atoms, considering factors like intramolecular hydrogen bonding and steric hindrance.

| Conformer | Description (Relative -OH positions) | Relative Energy (kcal/mol) |

|---|---|---|

| A | Anti-periplanar (H-O-O-H dihedral ≈ 180°) | 0.00 (Reference) |

| B | Syn-periplanar (H-O-O-H dihedral ≈ 0°) | 2.5 |

| C | Gauche (H-O-O-H dihedral ≈ 60°) | 0.8 |

Applications of Density Functional Theory (DFT) in Structure-Reactivity Relationships

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide a wealth of information about how a molecule's structure influences its chemical behavior. Key aspects explored include the distribution of electrons, the energies of molecular orbitals, and the molecule's response to chemical attack.

One of the most valuable applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. mdpi.com

From these orbital energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical reactions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms, indicating these are sites prone to electrophilic attack.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.52 |

| E_LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

| Hardness (η) | 2.64 |

| Electronegativity (χ) | 3.89 |

| Electrophilicity Index (ω) | 2.86 |

Spectroscopic Property Predictions and Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Methods like DFT can accurately calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.com

The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following this, vibrational frequency calculations are performed. The resulting theoretical spectrum provides a set of frequencies and intensities that correspond to specific molecular vibrations (e.g., O-H stretching, C-C ring breathing, C-Br stretching).

Often, a systematic discrepancy exists between calculated and experimental frequencies due to approximations in the theoretical model and the neglect of anharmonicity. To correct for this, calculated frequencies are often multiplied by a scaling factor to improve agreement with experimental data. scispace.com The comparison between the computed and observed spectra aids in the assignment of spectral bands to specific vibrational modes, providing a detailed and validated understanding of the molecule's structure. nih.gov

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3450 | 3465 |

| C-H Stretch (Aromatic) | 3080 | 3085 |

| C=C Stretch (Aromatic Ring) | 1580 | 1575 |

| C-O Stretch | 1250 | 1245 |

| C-Br Stretch | 650 | 640 |

Exploration of Biological Activities and Pharmacological Potential of 4,5 Dibromobenzene 1,2 Diol and Its Analogs

In Vitro and In Vivo Studies on Antimicrobial Efficacy

Bromophenols and their derivatives have demonstrated significant potential as antimicrobial agents. The catechol structure is a key feature contributing to this activity. For instance, the analog 4-allylbenzene-1,2-diol has shown potent antibacterial effects against a range of plant pathogens. nih.govnih.gov In vitro studies revealed its efficacy against various Xanthomonas species, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L. nih.gov Further investigations into its mechanism suggest that it disrupts the integrity of the bacterial cell membrane, leading to increased permeability. nih.gov Additionally, it was found to inhibit the formation of biofilm, a critical factor in bacterial pathogenicity. nih.gov

Other studies on related benzene-1,2-diol analogs, such as alkyloxy benzene-1,2-diols, have shown bactericidal activity, particularly against the Gram-positive bacterium Bacillus subtilis. rug.nl The mechanism of action for these compounds also appears to involve the permeabilization of the bacterial membrane. rug.nl Interestingly, these specific analogs did not show activity against the Gram-negative Escherichia coli, suggesting a degree of selectivity in their antimicrobial action. rug.nl In another study, a synthetic brominated polyphenol, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, was identified as having antibacterial activity against Staphylococcus epidermidis with a minimum inhibitory concentration of 16 µg/mL. researchgate.net

Table 1: Antimicrobial Activity of Benzene-1,2-diol Analogs

| Compound | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 4-allylbenzene-1,2-diol | Xanthomonas spp. | 333.75 - 1335 µmol/L | nih.gov |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 µg/mL | researchgate.net |

Investigations into Antifungal Properties

The structural features that confer antibacterial properties on bromophenols are often associated with antifungal activity as well. mdpi.com Research on various bromophenol compounds isolated from marine sources has consistently pointed to their potential as antifungal agents. nih.govmdpi.com For example, optically active chlorophenylpropanols, which are phenylpropyl derivatives, have demonstrated noteworthy antifungal properties against phytopathogenic fungi such as Botrytis cinerea and Colletotrichum gloeosporoides. mdpi.com While direct studies on the antifungal properties of 4,5-Dibromobenzene-1,2-diol are limited, the broad bioactivity profile of the bromophenol class suggests this is a promising area for future investigation.

Anticancer Activity and Elucidation of Cytotoxicity Mechanisms

The anticancer potential of bromophenols and their analogs is an area of active research. nih.govnih.gov Studies have shown that these compounds can exhibit selective cytotoxicity against various cancer cell lines. For example, a novel bis-triazole compound, MS47, demonstrated significant selective lethal activity against a panel of sixty human cancer cell lines. mdpi.com It was particularly effective against ovarian cancer (OVCAR-4, LC50 = 0.515 µM), melanoma (MDA-MB-435, LC50 = 0.602 µM), and colon cancer (COLO 205, LC50 = 0.644 µM). mdpi.com

Mechanistic studies have begun to unravel how these compounds exert their cytotoxic effects. In breast cancer cells (MCF-7), treatment with a cytotoxic fraction of pistachio hull extract containing phenolic compounds led to the stimulation of apoptosis. mdpi.com This was achieved by modulating the expression of key regulatory genes, specifically through the up-regulation of the pro-apoptotic gene Bax and the down-regulation of the anti-apoptotic gene BCL-2. mdpi.com Another study on brominated coelenteramine analogs found that a specific structural element, the 4-bromophenyl moiety, was crucial for its anticancer activity against gastric and lung cancer cell lines, with IC50 values of 15.2 and 32.6 µM, respectively. nih.gov

Table 2: Anticancer Activity of this compound Analogs

| Compound/Analog | Cancer Cell Line | Activity (LC50/IC50) | Source |

|---|---|---|---|

| MS47 (bis-triazole) | Ovarian (OVCAR-4) | LC50 = 0.515 µM | mdpi.com |

| MS47 (bis-triazole) | Melanoma (MDA-MB-435) | LC50 = 0.602 µM | mdpi.com |

| MS47 (bis-triazole) | Colon (COLO 205) | LC50 = 0.644 µM | mdpi.com |

| Brominated Coelenteramine | Gastric Cancer | IC50 = 15.2 µM | nih.gov |

| Brominated Coelenteramine | Lung Cancer | IC50 = 32.6 µM | nih.gov |

Antidiabetic and Enzyme Inhibition Studies

A significant body of research points to the potential of bromophenols in the management of diabetes, primarily through the inhibition of key enzymes. nih.govmdpi.com Protein tyrosine phosphatase 1B (PTP1B) is a well-established therapeutic target for type 2 diabetes, and several bromophenol derivatives have been identified as potent inhibitors. nih.govresearchgate.net One study identified 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as a potent PTP1B inhibitor with an IC50 value of 1.50 µM. researchgate.net In vivo studies using diabetic mouse models demonstrated that this compound effectively lowered blood glucose and total cholesterol levels. researchgate.net

Other key enzymes in carbohydrate metabolism, α-glucosidase and α-amylase, are also targets for bromophenol analogs. Derivatives of 2,3,6-tribromo-4,5-dihydroxybenzyl isolated from the marine alga Symphyocladia latiuscula showed potent inhibitory activity against both PTP1B and α-glucosidase. mdpi.comresearchgate.net One of the dimeric compounds, bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether), was a particularly potent inhibitor of both PTP1B (IC50 = 5.29 µM) and α-glucosidase (IC50 = 1.92 µM). mdpi.comresearchgate.net This activity was found to be 30–110 times higher than the clinical drug acarbose (B1664774) for α-glucosidase inhibition. mdpi.comresearchgate.net

Table 3: Enzyme Inhibitory Activity of this compound Analogs

| Compound | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | PTP1B | 5.29 µM | mdpi.comresearchgate.net |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | α-glucosidase | 1.92 µM | mdpi.comresearchgate.net |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | 4.81 µM | mdpi.com |

| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | PTP1B | 1.50 µM | researchgate.net |

| 5a (1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analog) | α-glucosidase | 5.08 µg/mL | mdpi.com |

| 5a (1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analog) | α-amylase | 0.21 µg/mL | mdpi.com |

Antioxidant and Free Radical Scavenging Capabilities

The catechol group is a well-known pharmacophore for antioxidant activity, and brominated catechols are no exception. nih.govrsc.org These compounds exhibit potent antioxidant effects, primarily through their ability to scavenge free radicals. nih.govnih.gov The mechanism is largely attributed to the deprotonated catechol group, which can readily donate a hydrogen atom to neutralize reactive oxygen species. nih.govrsc.org Studies on benzylic acid-derived bromophenols have demonstrated effective scavenging of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nih.gov For instance, one study found that a 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid analog had an IC50 value of 19.84 µM for DPPH radical scavenging. nih.gov Research has also highlighted that metabolites with ortho-dihydroxy groups, characteristic of catechols, generally display higher antioxidant activity. nih.gov In addition to direct radical scavenging, some bromophenols can exert a secondary antioxidant effect by chelating metal ions like Cu(II), which prevents the production of free radicals. nih.govrsc.org

Table 4: Antioxidant Activity of Benzene-1,2-diol Analogs

| Compound/Analog | Assay | Activity (IC50) | Source |

|---|---|---|---|

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH Scavenging | 19.84 µM | nih.gov |

| Synthetic flavone (B191248) (VMF 45) | Nitric Oxide Scavenging | Significant at 50-100 µg/ml | researcher.life |

| Synthetic flavone (VMF 46) | Nitric Oxide Scavenging | Significant at 50-100 µg/ml | researcher.life |

| Embelin (dihydroxy-benzoquinone) | DPPH Scavenging | Effective Scavenger | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective therapeutic agents. Several studies have provided key insights into the SAR of bromophenols. For antidiabetic activity, it has been observed that increasing the number of bromine atoms or the number of bromophenol rings enhances the inhibitory effect on PTP1B and α-glucosidase. mdpi.com Furthermore, the specific functional groups play a critical role; for example, replacing a methoxy (B1213986) group with a hydroxyl group at a key position enhanced α-glucosidase inhibitory activity by 2.5-fold. mdpi.com

Modulatory Effects on Cellular Pathways and Signaling

Beyond direct enzyme inhibition or radical scavenging, this compound analogs can exert their biological effects by modulating critical cellular signaling pathways. In the context of diabetes, potent PTP1B inhibitors have been shown to enhance the insulin (B600854) signaling pathway. nih.gov One such inhibitor increased the insulin-stimulated phosphorylation of key downstream targets, including the insulin receptor β-subunit (IRβ), insulin receptor substrate-1 (IRS-1), and Akt in muscle cells, thereby improving insulin sensitivity. nih.gov Furthermore, certain antidiabetic bromophenols have been shown to increase glucose uptake in insulin-resistant liver cells and downregulate the protein expression of PTP1B. mdpi.comresearchgate.net

Applications in Materials Science and Advanced Materials Development

Role as a Building Block in Polymer Synthesis and Modification

The presence of two hydroxyl groups on the benzene (B151609) ring of 4,5-Dibromobenzene-1,2-diol makes it a suitable monomer for step-growth polymerization, particularly for the synthesis of polyesters, polyethers, and polycarbonates. The bromine atoms on the aromatic ring can also be utilized for further polymer modification through various chemical reactions, including cross-coupling reactions to introduce new functional groups.

While specific research on the polymerization of this compound is limited, the broader class of catechol derivatives has been extensively studied. Catechol-containing polymers are known for their adhesive properties and their ability to form complexes with metal ions. The incorporation of bromine atoms into the catechol monomer, as in this compound, is expected to impart additional properties to the resulting polymers, such as increased thermal stability and flame retardancy. Halogenated catechols have been recognized for their innate antimicrobial properties, a feature that could be transferred to polymers derived from this compound. mdpi.comnih.gov

The synthesis of polymers from substituted catechols often requires the protection of the hydroxyl groups prior to polymerization to prevent unwanted side reactions. google.com Following polymerization, a deprotection step is necessary to regenerate the catechol functionality. This approach allows for the creation of well-defined polymer architectures.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer/Reagent | Potential Polymer Properties |

| Polyester | Dicarboxylic acid or acyl chloride | Enhanced thermal stability, flame retardancy |

| Polyether | Dihaloalkane | Modified solubility, potential for liquid crystalline behavior |

| Polycarbonate | Phosgene or a derivative | High impact strength, optical clarity |

| Modified Polymers | Cross-coupling catalysts and reagents | Introduction of new functional groups for tailored properties |

Integration into Functional Materials with Tunable Properties

The versatile chemical nature of this compound allows for its integration into a variety of functional materials with properties that can be tuned for specific applications. The catechol moiety is well-known for its ability to form strong complexes with a wide range of metal ions. acs.org This property can be exploited to create metal-organic frameworks (MOFs) and coordination polymers. The bromine atoms can influence the electronic properties of these materials and provide sites for post-synthetic modification. alfa-chemistry.com

The incorporation of this compound into polymer matrices can enhance their thermal and chemical stability. Furthermore, the catechol groups can act as cross-linking sites, allowing for the formation of robust and durable materials. The degree of cross-linking can be controlled to tune the mechanical properties of the material, ranging from flexible elastomers to rigid thermosets. Catechol-based materials have been explored for their bio-inspired adhesive properties, a characteristic that could be imparted to materials functionalized with this compound. nih.gov

Potential in Sensing Technologies and Chemo/Biosensors

Catechol derivatives have shown significant promise in the development of chemical sensors and biosensors due to their electrochemical activity and ability to interact with various analytes. nih.gov The electropolymerization of catechol and its derivatives on electrode surfaces can create thin, porous films that are sensitive to changes in their chemical environment. aut.ac.ir

The presence of bromine atoms in this compound can enhance its electrochemical properties and improve the sensitivity and selectivity of sensors based on this compound. Halogenated catechols have been shown to exhibit enhanced antimicrobial activity, suggesting their potential use in the development of biosensors for detecting pathogenic bacteria. nih.govnih.gov

A biosensor for catechol has been developed by immobilizing the enzyme tyrosinase on a modified electrode. nih.gov This principle could be adapted to create sensors for other analytes by using polymers derived from this compound as the immobilization matrix for specific enzymes or recognition elements. The unique electronic and structural properties of such polymers could lead to improved sensor performance.

Table 2: Potential Sensing Applications of this compound-Based Materials

| Sensor Type | Target Analyte | Principle of Detection |

| Electrochemical Sensor | Heavy metal ions | Complexation with catechol groups leading to a change in electrochemical signal. |

| pH Sensor | Protons (H+) | Changes in the fluorescence or electrochemical properties of the catechol moiety with pH. nih.gov |

| Biosensor | Pathogenic bacteria | Interaction of bacteria with the antimicrobial surface of a halogenated catechol polymer. mdpi.comnih.gov |

| Enzyme-based Biosensor | Specific substrates | Entrapment of enzymes within a polymer matrix derived from this compound. |

Precursor for Optoelectronic and Semiconducting Materials

The development of organic semiconducting materials is a rapidly growing field, with applications in flexible electronics, solar cells, and light-emitting diodes. wikipedia.org The electrical properties of conductive polymers can be tuned through chemical synthesis and modification. researchgate.net While not inherently conducting, polymers derived from this compound could be doped or blended with conductive materials to create semiconducting composites.

The catechol moiety, when coordinated with certain metals, can give rise to materials with interesting electronic and magnetic properties. For instance, a recyclable dynamic semiconducting polymer consisting of diradicaloids has been formed and stabilized via catechol-boron coordination. nih.gov This suggests that this compound could serve as a precursor for novel semiconducting materials with unique properties.

The bromine atoms on the aromatic ring can also play a role in tuning the optoelectronic properties of materials. Halogenated linkers in metal-organic frameworks have been shown to influence their photocatalytic activity. rsc.org By carefully designing the polymer architecture and incorporating this compound, it may be possible to create materials with tailored band gaps and charge transport properties suitable for optoelectronic applications.

Advanced Analytical and Spectroscopic Characterization Methods for 4,5 Dibromobenzene 1,2 Diol and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For 4,5-Dibromobenzene-1,2-diol and its derivatives, this technique can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions.

Table 1: Representative Crystallographic Data for a Related Dibromoaromatic Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| a (Å) | 5.9308(2) mdpi.com |

| b (Å) | 10.9695(3) mdpi.com |

| c (Å) | 14.7966(4) mdpi.com |

| α (°) | 100.5010(10) mdpi.com |

| β (°) | 98.6180(10) mdpi.com |

| γ (°) | 103.8180(10) mdpi.com |

| Volume (ų) | 900.07(5) mdpi.com |

Note: Data for a substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. beilstein-journals.org For this compound, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons would confirm their substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups, with the carbon atoms bonded to bromine and hydroxyl groups exhibiting characteristic shifts.

2D NMR Techniques: Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), can be employed to establish correlations between directly bonded ¹H and ¹³C nuclei, further aiding in the complete assignment of the NMR spectra. rsc.org These techniques are particularly useful for complex derivatives of this compound. researchgate.netthieme-connect.de

Table 2: Predicted ¹³C NMR Chemical Shifts for a Dibrominated Benzene Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 115-125 |

| C-OH | 145-155 |

| C-H | 110-130 |

Note: These are general predicted ranges and can vary based on the specific derivative and solvent.

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the O-H stretching of the hydroxyl groups (typically in the range of 3200-3600 cm⁻¹), C-O stretching, C=C stretching of the aromatic ring, and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about a molecule's vibrational modes. ksu.edu.sa It is particularly sensitive to non-polar bonds and can be a valuable tool for observing the C-Br and C-C bond vibrations in this compound and its derivatives. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.netnih.govijesrr.org

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. semanticscholar.org For this compound, MS analysis would provide a precise molecular weight, confirming its chemical formula.

The presence of two bromine atoms is a key feature that can be identified in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak pattern in the molecular ion region, where M is the mass of the ion containing two ⁷⁹Br atoms.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. libretexts.org The fragmentation of this compound would likely involve the loss of bromine atoms, hydroxyl groups, and potentially cleavage of the aromatic ring. miamioh.eduraco.cat

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Relative Abundance |

|---|---|

| [M]⁺ (C₆H₄⁷⁹Br₂O₂) | ~25% |

| [M+2]⁺ (C₆H₄⁷⁹Br⁸¹BrO₂) | ~50% |

| [M+4]⁺ (C₆H₄⁸¹Br₂O₂) | ~25% |

Chromatographic Separations (GC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. This compound may require derivatization to increase its volatility for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of the individual components.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of a wide range of organic compounds. nih.govwur.nlptfarm.pl For this compound and its derivatives, reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. sielc.commdpi.com A UV detector can be used for quantification, as the aromatic ring will absorb UV light.

Table 5: Typical HPLC Parameters for the Analysis of Aromatic Compounds

| Parameter | Description |

|---|---|

| Column | Reverse-phase (e.g., C18, 250 x 4.6 mm, 5 µm) ptfarm.pl |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol sielc.commdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min mdpi.com |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) nih.govwur.nl |

| Injection Volume | 3 - 20 µL sielc.com |

Future Research Directions and Emerging Trends

Expanding Synthetic Utility to Access Diverse Chemical Space

The inherent reactivity of 4,5-Dibromobenzene-1,2-diol makes it a valuable starting material for the synthesis of more complex molecules. chemimpex.com Future research will likely focus on leveraging its unique structural features to access a wide array of chemical entities. The presence of both hydroxyl and bromo functional groups on the benzene (B151609) ring offers multiple reaction sites for derivatization.

Key areas for future synthetic exploration include:

Multicomponent Reactions: Developing novel one-pot multicomponent reactions that utilize this compound as a key building block to rapidly generate libraries of structurally diverse compounds.

Heterocyclic Synthesis: Investigating its use as a precursor for the synthesis of novel heterocyclic compounds, such as benzofurans, benzodioxins, and other related scaffolds, which are prevalent in medicinally active molecules.

Cross-Coupling Reactions: Exploring a wider range of palladium- and copper-catalyzed cross-coupling reactions to introduce various substituents at the bromine positions, thereby creating a diverse portfolio of derivatives.

A systematic exploration of these synthetic avenues will undoubtedly expand the chemical space accessible from this versatile precursor.

Deeper Mechanistic Understanding of Biological Action and Therapeutic Potential

While the biological activity of this compound itself is not extensively documented, related bromophenol compounds have demonstrated interesting pharmacological properties. For instance, certain bromophenol derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in diabetes and obesity. nih.govresearchgate.net Furthermore, other simple phenolic compounds, such as 4-allylbenzene-1,2-diol, have shown potent antibacterial activity. nih.gov

Future research should, therefore, be directed towards:

Screening for Bioactivity: Conducting comprehensive biological screening of this compound and its derivatives against a wide range of therapeutic targets, including enzymes, receptors, and ion channels.

Mechanistic Studies: For any identified bioactive compounds, undertaking in-depth mechanistic studies to elucidate their mode of action at the molecular level. This could involve techniques such as X-ray crystallography, enzyme kinetics, and cell-based assays.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to establish clear structure-activity relationships, which will guide the design of more potent and selective therapeutic agents.

A deeper understanding of its biological effects could pave the way for the development of new drugs for a variety of diseases.

Rational Design and Development of Next-Generation Materials

The aromatic and functionalized nature of this compound suggests its potential as a monomer or cross-linking agent in the development of advanced materials. The bromine atoms can serve as sites for polymerization or for imparting specific properties such as flame retardancy.

Future research in materials science could focus on:

Polymer Synthesis: Investigating the incorporation of this compound into various polymer backbones, such as polyesters, polyethers, and polycarbonates, to create materials with tailored thermal, mechanical, and optical properties.

Conductive Polymers: Exploring its use as a building block for the synthesis of novel conductive polymers, where the catechol moiety could play a role in charge transport.

Flame Retardants: Evaluating the efficacy of this compound and its derivatives as flame retardant additives in various polymer matrices, a field where organobromine compounds have traditionally been employed. wikipedia.org

The rational design of new materials based on this compound could lead to innovations in electronics, aerospace, and other high-tech industries.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These computational tools can be employed to predict the properties and reactivity of molecules, thereby accelerating the discovery and development process.

In the context of this compound, future research could involve:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and physicochemical properties of a virtual library of its derivatives.

Reaction Optimization: Utilizing AI algorithms to optimize reaction conditions for the synthesis of new compounds derived from this compound, leading to higher yields and reduced waste.

De Novo Design: Employing generative models to design novel molecules based on the this compound scaffold with desired therapeutic or material properties.

The integration of AI and ML will be instrumental in navigating the vast chemical space associated with this compound and in identifying the most promising candidates for further experimental investigation.

Investigations into Environmental Fate and Bioremediation Potential

The widespread use of brominated compounds has raised environmental concerns due to their potential persistence and toxicity. useforesight.ioacs.orgfapu.de Understanding the environmental fate of this compound is crucial for its responsible development and application.

Future research in this area should focus on:

Degradation Pathways: Investigating the abiotic and biotic degradation pathways of this compound in various environmental compartments, such as soil and water. This includes studying its susceptibility to photodegradation, hydrolysis, and microbial degradation.

Toxicity Assessment: Conducting comprehensive ecotoxicological studies to assess the potential impact of this compound and its degradation products on a range of organisms.

Bioremediation Strategies: Exploring the potential for bioremediation of sites contaminated with this compound, which may involve identifying and characterizing microorganisms capable of its degradation. mdpi.commdpi.com The study of immobilized bacteria could offer a promising approach for the remediation of toxic organic compounds. mdpi.com

A thorough understanding of its environmental behavior will be essential for ensuring the sustainable use of this and related compounds.

Q & A

Q. What are the common synthetic routes for 4,5-dibromobenzene-1,2-diol, and how do reaction conditions influence product purity?

- Methodological Answer : this compound can be synthesized via enzymatic halogenation of 3,4-dihydroxybenzoate using NADPH-dependent oxidoreductases. For example, bromoperoxidase enzymes catalyze sequential bromination steps in the presence of bromide and oxygen, as shown in the reaction:

3,4-dihydroxybenzoate + 2NADPH + 2Br⁻ + 2O₂ → 3,5-dibromobenzene-1,2-diol + 2NADP⁺ + CO₂ .

Key factors include pH (optimized near 7.5), temperature (25–30°C), and bromide concentration. Purity is enhanced by column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) and validated via HPLC with UV detection at 280 nm.

Q. How is the antioxidant activity of this compound evaluated, and what metrics are used to compare its efficacy?

- Methodological Answer : Antioxidant capacity is tested using radical scavenging assays:

- DPPH Assay : Measure absorbance decay at 517 nm after mixing 100 µM DPPH with the compound in methanol. IC₅₀ values are calculated relative to controls like ascorbic acid .

- ABTS Assay : Pre-generate ABTS⁺ radicals (via persulfate oxidation), then monitor reduction at 734 nm. Results are expressed as Trolox equivalents (TEAC) .

In marine-derived analogs, IC₅₀ values for this compound derivatives range from 8–12 µM, outperforming BHT (IC₅₀ = 18 µM) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows two phenolic -OH peaks at δ 9.8–10.2 ppm (broad singlets) and aromatic protons as doublets (J = 8 Hz) at δ 7.2–7.5 ppm. ¹³C NMR confirms bromine substitution via deshielded carbons (C-Br ~110–120 ppm) .

- MS : High-resolution ESI-MS typically exhibits [M-H]⁻ peaks at m/z 292.8 (C₆H₃Br₂O₂⁻) with isotopic patterns matching Br₂ .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of bromination in dihydroxybenzene derivatives?

- Methodological Answer : Bromination of dihydroxybenzenes is governed by:

- Electronic Effects : Electron-rich positions (ortho/para to -OH groups) are favored. For 1,2-diols, bromination occurs at C4 and C5 due to resonance stabilization of intermediates.

- Steric Hindrance : Bulky substituents at C3 or C6 reduce bromination efficiency. Computational studies (DFT at B3LYP/6-311+G(d,p)) show lower activation energies (~15 kcal/mol) for C4/C5 compared to C2/C3 .

Experimental validation involves competitive reactions with substituted analogs (e.g., 3-methyl-1,2-diol), where bromination shifts to less hindered sites.

Q. What contradictions exist in genotoxicity data for benzene-1,2-diol derivatives, and how can they be resolved experimentally?

- Methodological Answer : The EFSA identified conflicting results:

- In vitro : Positive Ames tests (mutagenicity in S. typhimurium TA98) .

- In vivo : Negative micronucleus assays in rodents at ≤50 mg/kg .

To resolve discrepancies:

Conduct comet assays to detect DNA strand breaks in target tissues (e.g., liver).

Use PBPK modeling to correlate systemic exposure with localized genotoxic effects.

Test metabolites (e.g., quinone intermediates) using LC-MS/MS to identify reactive species .

Q. How can computational modeling predict the interaction of this compound with biological targets, such as antioxidant enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to catalase (PDB: 1DGF). Parameters include grid boxes centered on the active site (20 ų) and Lamarckian genetic algorithms.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of hydrogen bonds between bromophenol -OH groups and His74/Asn147 residues .

Results show binding energies of −8.2 kcal/mol, suggesting competitive inhibition of H₂O₂ decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.